molecular formula C5H3F2N3O3 B11745374 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde

1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde

Cat. No.: B11745374
M. Wt: 191.09 g/mol
InChI Key: SYOMIIHWAAOZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring, making it a versatile molecule with unique properties. Its applications span across chemistry, biology, medicine, and industry, making it a valuable compound for various research and industrial purposes.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde involves several steps, including the introduction of the difluoromethyl group and the nitro group onto the pyrazole ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrazole ring, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), and catalysts such as silver complexes .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The difluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde can be compared with other difluoromethylated compounds, such as difluoromethyl pyridines and difluoromethyl nitrile oxides . These compounds share the presence of the difluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. the presence of the nitro group and the pyrazole ring in this compound makes it distinct, offering different reactivity and applications.

Similar Compounds

  • Difluoromethyl pyridines
  • Difluoromethyl nitrile oxides
  • Difluoromethylated isoxazoles

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.

Properties

Molecular Formula

C5H3F2N3O3

Molecular Weight

191.09 g/mol

IUPAC Name

2-(difluoromethyl)-4-nitropyrazole-3-carbaldehyde

InChI

InChI=1S/C5H3F2N3O3/c6-5(7)9-4(2-11)3(1-8-9)10(12)13/h1-2,5H

InChI Key

SYOMIIHWAAOZTB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.